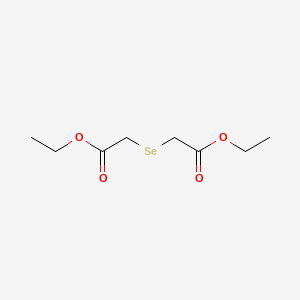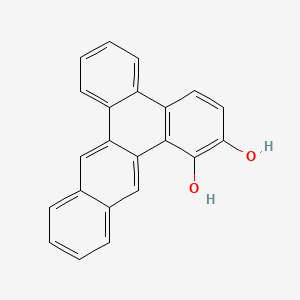
(15-Bromopentadecyl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15-Bromopentadecyl)(trimethoxy)silane: is an organosilicon compound with the molecular formula C18H39BrO3Si . This compound is characterized by a long alkyl chain with a bromine atom at the 15th position and a trimethoxysilane group at the other end. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (15-Bromopentadecyl)(trimethoxy)silane typically involves the reaction of 15-bromopentadecanol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:
15-bromopentadecanol+trimethoxysilane→this compound
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in (15-Bromopentadecyl)(trimethoxy)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The trimethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Acidic or basic catalysts: To facilitate condensation reactions.
Major Products:
Substituted derivatives: Formed from nucleophilic substitution.
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation reactions.
Scientific Research Applications
Chemistry:
(15-Bromopentadecyl)(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in surface modification and functionalization of materials.
Biology:
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Medicine:
The compound is explored for its potential use in drug delivery systems due to its ability to form stable siloxane bonds and its biocompatibility.
Industry:
In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used in the modification of surfaces to impart hydrophobic properties.
Mechanism of Action
The mechanism of action of (15-Bromopentadecyl)(trimethoxy)silane involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form stable coatings.
Comparison with Similar Compounds
- (15-Chloropentadecyl)(trimethoxy)silane
- (15-Iodopentadecyl)(trimethoxy)silane
- (15-Fluoropentadecyl)(trimethoxy)silane
Comparison:
- Reactivity: The reactivity of (15-Bromopentadecyl)(trimethoxy)silane is influenced by the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
- Applications: While all these compounds are used in surface modification and functionalization, the specific applications may vary based on the reactivity and stability of the halogen atom.
- Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
183954-58-7 |
|---|---|
Molecular Formula |
C18H39BrO3Si |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
15-bromopentadecyl(trimethoxy)silane |
InChI |
InChI=1S/C18H39BrO3Si/c1-20-23(21-2,22-3)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h4-18H2,1-3H3 |
InChI Key |
OYNGAOPXEKNKMC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCCCCBr)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
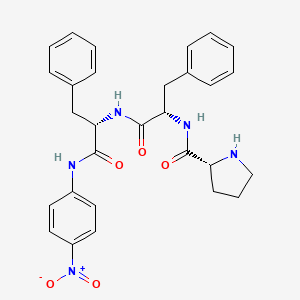
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)

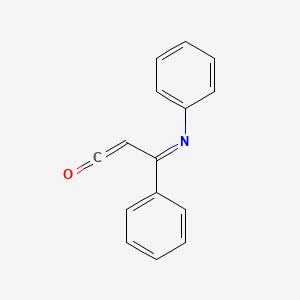
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
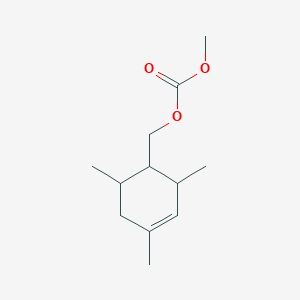
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
